Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
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Overview
Description
Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazine ring fused with an ethyl acetate moiety. The presence of the chloro group and the oxazine ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl chlorooxoacetate in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as metal catalysts or nanocatalysts, can enhance the reaction efficiency and yield . Additionally, the purification of the final product is achieved through techniques like recrystallization or column chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazine derivatives .
Scientific Research Applications
Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate can be compared with other similar compounds, such as:
2-oxo-benzo[1,4]oxazines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzoxazoles: These compounds have a similar benzoxazine ring but differ in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-2-17-12(16)6-14-9-4-3-8(13)5-10(9)18-7-11(14)15/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHAGUXPIDNJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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